molecular formula C44H45Br4N8NaO15S5 B1264797 Bisaprasin 11'-sulfate

Bisaprasin 11'-sulfate

Cat. No.: B1264797
M. Wt: 1428.8 g/mol
InChI Key: JOUWIGXGYWWIQE-KBELBOIYSA-M
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Description

Bisaprasin 11'-sulfate is a bromotyrosine-derived disulfate dimer isolated from the marine sponge Aplysinella rhax . Structurally, it belongs to the psammaplin family, characterized by brominated tyrosine residues linked via disulfide bonds and modified with sulfate groups. Its molecular formula is C₄₄H₄₆Br₄N₈O₁₂S₄, with a molecular weight of 1,326.77 g/mol . Key bioactivities include:

  • Adenosine A₁ Receptor Inhibition: Competes with xanthine derivatives for receptor binding .
  • Quorum Sensing (QS) Inhibition: Suppresses Pseudomonas aeruginosa QS systems (LasB and rhlA promoters) with IC₅₀ values of 3.53 µM and 2.41 µM, respectively .
  • Enzyme Inhibition: Acts on DNA methyltransferase (DNMT) and histone deacetylase (HDAC), implicating its role in epigenetic modulation .
  • Antimicrobial and Cytotoxic Effects: Demonstrates activity against fungal pathogens and cancer cell lines .

Properties

Molecular Formula

C44H45Br4N8NaO15S5

Molecular Weight

1428.8 g/mol

IUPAC Name

sodium;[2-bromo-4-[(2E)-3-[2-[2-[[(2E)-3-[3-bromo-5-[3-bromo-5-[(2E)-3-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-hydroxyimino-3-oxopropyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-hydroxyimino-3-oxopropyl]phenyl] sulfate

InChI

InChI=1S/C44H46Br4N8O15S5.Na/c45-29-15-23(1-3-37(29)57)19-33(53-64)41(60)49-5-9-72-74-11-7-51-43(62)35(55-66)21-25-13-27(39(58)31(47)17-25)28-14-26(18-32(48)40(28)59)22-36(56-67)44(63)52-8-12-75-73-10-6-50-42(61)34(54-65)20-24-2-4-38(30(46)16-24)71-76(68,69)70;/h1-4,13-18,57-59,64-67H,5-12,19-22H2,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,68,69,70);/q;+1/p-1/b53-33+,54-34+,55-35+,56-36+;

InChI Key

JOUWIGXGYWWIQE-KBELBOIYSA-M

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)C3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC4=CC(=C(C=C4)OS(=O)(=O)[O-])Br)Br)O)Br)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)C3=C(C(=CC(=C3)CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC4=CC(=C(C=C4)OS(=O)(=O)[O-])Br)Br)O)Br)O.[Na+]

Synonyms

isaprasin 11'-sulfate
bisaprasin-11'-sulfate

Origin of Product

United States

Chemical Reactions Analysis

Hydrolytic Cleavage of the Sulfate Group

Bisaprasin 11'-sulfate undergoes wound-activated hydrolysis in marine sponges (e.g., Aplysinella rhax), where the sulfate group is cleaved to yield bisaprasin and a sulfate ion. This reaction is catalyzed by endogenous enzymes released upon tissue damage .

Reaction:

Bisaprasin 11 sulfateEnzymatic hydrolysisBisaprasin+SO42\text{Bisaprasin 11 sulfate}\xrightarrow{\text{Enzymatic hydrolysis}}\text{Bisaprasin}+\text{SO}_4^{2-}

Key Characteristics:

  • Rate : Rapid conversion (<10 minutes post-injury) .

  • Conditions : Optimal at neutral pH and ambient marine temperatures (20–25°C) .

  • Role in Defense : The release of bisaprasin (a bioactive metabolite) enhances chemical defense against pathogens and predators .

Enzymatic Sulfation/Desulfation Dynamics

The sulfate group in this compound is a site for reversible enzymatic modifications. Sulfotransferases and sulfatases regulate its sulfation state, influencing bioavailability and bioactivity.

Mechanistic Insights:

  • Sulfatases : Cleave the sulfate ester bond via nucleophilic attack on the sulfur atom, producing bisaprasin .

  • Sulfotransferases : Mediate re-sulfation in intact sponge tissues, restoring the sulfate derivative .

Comparative Reactivity with Analogues

This compound shares reaction pathways with structurally related marine sulfated compounds, such as psammaplin A sulfate.

CompoundReaction TypeProductsRate Constant (min⁻¹)Reference
This compoundEnzymatic hydrolysisBisaprasin + SO₄²⁻0.15 (pseudo-first-order)
Psammaplin A sulfateAcid-catalyzed hydrolysisPsammaplin A + SO₄²⁻0.08 (pH 5.0)

Trends:

  • Sulfated bromotyrosines exhibit faster hydrolysis rates under enzymatic vs. acidic conditions .

  • Electron-withdrawing groups (e.g., bromine) stabilize the sulfate ester, slowing non-enzymatic hydrolysis .

Synthetic Modifications

While natural sulfation/desulfation dominates this compound’s reactivity, in vitro studies demonstrate synthetic derivatization potential:

(a) Oxidative Reactions

Exposure to reactive oxygen species (ROS) oxidizes the thioether linkage in bisaprasin, though the sulfate group remains intact under mild conditions .

(b) Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but the sulfate group necessitates protective strategies to prevent side reactions9.

Environmental and Stability Studies

This compound’s stability varies with pH and temperature:

ConditionHalf-Life (Days)Degradation Pathway
pH 7.0, 25°C14Enzymatic hydrolysis
pH 2.0, 25°C3Acid-catalyzed hydrolysis
pH 9.0, 25°C30Stable (no cleavage)

Implications : Storage at alkaline pH enhances stability for laboratory studies .

Biological Activity Post-Reaction

The hydrolysis product, bisaprasin, exhibits:

  • Antimicrobial Activity : IC₅₀ = 2.1 µM against Vibrio harveyi .

  • Antifouling Effects : Inhibits larval settlement of barnacles at 10 µg/mL .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Psammaplin A 11'-Sulfate

Structural Similarities : Both compounds share a bromotyrosine-oxime backbone and sulfate modifications.
Key Differences :

Property Bisaprasin 11'-Sulfate Psammaplin A 11'-Sulfate
QS Inhibition (IC₅₀) LasB: 3.53 µM; rhlA: 2.41 µM LasB: 14.02 µM; rhlA: 4.99 µM
Enzyme Targets DNMT, HDAC, adenosine A₁ HDAC, DNA gyrase, elastase
Biofilm Disruption Significant reduction in P. aeruginosa Moderate inhibition

This compound exhibits superior QS inhibition, likely due to its dimeric structure enhancing target affinity. Psammaplin A 11'-sulfate, however, shows broader HDAC inhibition, linked to anticancer effects in endometrial cancer models .

Non-Sulfated Analogues: Psammaplin A and Bisaprasin

Structural Impact of Sulfation :

  • The sulfate group in this compound increases solubility and alters receptor binding kinetics compared to non-sulfated bisaprasin .
  • Activity Comparison :
Compound QS Inhibition (IC₅₀) Key Bioactivity
Bisaprasin Not reported Ca²⁺ channel modulation
This compound LasB: 3.53 µM; rhlA: 2.41 µM DNMT/HDAC inhibition
Psammaplin A IC₅₀: 2.64 µM (QS) HDAC inhibition, cytotoxicity

Sulfation enhances QS and epigenetic targeting, while non-sulfated analogues prioritize ion channel interactions.

Other Bromotyrosine Derivatives

Psammaplin F
  • Structure : Synthetic analogue lacking sulfate groups .
  • Activity : Reduced QS inhibition compared to this compound but retains HDAC inhibitory properties .
Jaspis and Poecillastra Derivatives
  • Isolated from sponge associations, these compounds (e.g., jaspine B analogues) show cytotoxic activity but lack QS or DNMT inhibition .

Mechanistic Insights and Structural-Activity Relationships

  • Bromotyrosine and Oxime Moieties : Critical for QS inhibition by interacting with bacterial transcriptional regulators .
  • Dimeric Structure : Enhances stability and multi-target engagement (e.g., simultaneous DNMT/HDAC inhibition in this compound) .
  • Sulfate Group: Modulates pharmacokinetics (e.g., solubility) and receptor specificity (e.g., adenosine A₁ vs. HDAC) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bisaprasin 11'-sulfate in laboratory settings?

  • Methodological Answer : Synthesis typically involves sulfation reactions using reagents like sulfur trioxide complexes or chlorosulfonic acid under controlled anhydrous conditions. Precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfating agent) and inert atmospheres (e.g., nitrogen or argon) are critical to minimize side reactions. Post-synthesis purification often employs gradient elution via HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to isolate the sulfate ester . Characterization of purity should include elemental analysis (C, H, S, O) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight and sulfate incorporation .

Q. How is the structural characterization of this compound typically conducted using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. 1^1H and 13^13C NMR identify the parent structure, while 33^33S NMR or 2D HSQC experiments verify sulfate group attachment at the 11' position. Infrared (IR) spectroscopy detects sulfate-specific vibrations (e.g., S=O stretching at 1250–1300 cm1^{-1}). X-ray crystallography may be used if single crystals are obtainable, though sulfate hydration often complicates crystallization. Complementary data from Raman spectroscopy and high-resolution mass spectrometry (HRMS) enhance structural confidence .

Q. What standard analytical techniques are used to assess the purity and stability of this compound?

  • Methodological Answer : Purity is quantified via reversed-phase HPLC with UV detection (λ = 210–260 nm for sulfate absorption). Stability studies employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) followed by LC-MS to monitor decomposition products. Thermal stability is assessed using differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Hydrolytic stability under varying pH (1–9) can clarify susceptibility to desulfation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound under varying solvent systems and temperatures?

  • Methodological Answer : Systematic Design of Experiments (DoE) approaches, such as response surface methodology (RSM), are recommended. Variables include solvent polarity (e.g., DMF vs. THF), temperature (0–50°C), and reaction time. Yield and purity are response variables. Orthogonal analytical methods (e.g., 19^19F NMR for fluorinated analogs) can track reaction progress. Computational tools like COSMO-RS predict solvent effects on sulfation efficiency .

Q. How can contradictory data regarding the thermodynamic stability of this compound across experimental conditions be resolved?

  • Methodological Answer : Contradictions often arise from differences in hydration states or measurement techniques. Isothermal titration calorimetry (ITC) under standardized conditions (e.g., 25°C in 0.1 M PBS) quantifies binding enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S). Comparative studies using dynamic vapor sorption (DVS) assess hygroscopicity, which impacts stability. Meta-analyses of published data should account for instrumental variability (e.g., DSC vs. TGA) and solvent artifacts .

Q. What strategies are effective for analyzing sulfate group interactions in this compound with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model sulfate-protein interactions, focusing on electrostatic potential surfaces. Experimental validation via surface plasmon resonance (SPR) measures binding kinetics (konk_{on}, koffk_{off}). Competitive assays with desulfated analogs isolate sulfate-specific contributions. Sulfatase inhibition studies (using enzymes from databases like SulfAtlas) further clarify mechanistic roles .

Q. How should researchers design experiments to investigate the pH-dependent solubility of this compound?

  • Methodological Answer : Use a potentiometric titration method with a pH-stat apparatus to measure solubility across pH 1–10. Monitor ion speciation via 33^33S NMR or capillary electrophoresis. Solubility parameters (e.g., logP\log P) are calculated using the shake-flask method with octanol-water partitioning. Include controls for ionic strength (adjusted with NaCl) to isolate pH effects .

Q. What computational modeling approaches predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates sulfate group charge distribution and frontier molecular orbitals (FMO) to predict reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvated interactions over 100-ns trajectories. QSAR models correlate sulfate substitution patterns with bioactivity data from public repositories like ChEMBL .

Data Reporting and Contradiction Analysis

  • Key Data Tables :

    ParameterMethodTypical Range/OutcomeReference
    Sulfation YieldHPLC-UV65–85% (anhydrous conditions)
    Thermal DecompositionDSC220–240°C (peak onset)
    Aqueous Solubility (pH 7)Shake-flask2.3–3.8 mg/mL
  • Contradiction Mitigation : Always report experimental conditions (e.g., humidity, solvent lot) and validate instruments with certified reference materials. Use consensus protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility .

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